(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine
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Overview
Description
(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its chemical properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield trifluoromethylated ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine has numerous scientific research applications:
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways involving amine groups.
Industry: The compound is utilized in the production of agrochemicals and specialty materials, benefiting from its unique chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the amine group’s ability to form hydrogen bonds, enables the compound to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[3-(Trifluoromethyl)phenyl]ethan-1-amine
- (2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine
- (2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine
Uniqueness
Compared to similar compounds, (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine stands out due to its specific trifluoromethyl group position on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 3-position enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
(2R)-2-[3-(trifluoromethyl)phenyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHPSFNIFXANNY-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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